molecular formula C10H7ClN2O2 B2766329 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892278-92-1

1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B2766329
M. Wt: 222.63
InChI Key: GPVSDKOMOAOCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)piperazine (also known as mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . It has stimulant and hallucinogenic properties .


Synthesis Analysis

An efficient synthesis of neuroleptic drugs under microwave irradiation has been reported . The yields of 1-(3-chlorophenyl)-piperazine hydrochloride reported in the literature and observed in the lab are 84-85% .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .


Chemical Reactions Analysis

The substance 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine (mCPCPP) is a precursor used in the manufacture of the antidepressant drug nefazodone .


Physical And Chemical Properties Analysis

1-(3-Chlorophenyl)piperazine is used for R&D purposes only. It is not intended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Crystal Structure and Synthesis

The study of the crystal structure of various chemical compounds provides insight into their potential applications in scientific research. For example, Jager and Otterbein (1980) discussed the crystal structure of Dimethyl-l-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate, demonstrating the synthesis of a pyrazol ring, which is crucial for understanding the chemical's reactivity and potential uses in medicinal chemistry and material science (J. Jager & W. Otterbein, 1980).

Reactivity and Stability

Brook, Haltiwanger, and Koch (1992) explored the synthesis, structure, and reactivity of an antiaromatic 1,4-dihydropyrazine, highlighting its unique color and solvatochromism properties. This research underscores the potential of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for applications in the development of new materials with specific optical properties (D. J. Brook, R. Haltiwanger, & T. Koch, 1992).

Electronic and Optoelectronic Applications

The study by Huang et al. (2006) on dibenzothiophene/oxide and quinoxaline/pyrazine derivatives showcases the potential of such compounds as electron-transport materials for organic light-emitting devices (OLEDs). This research highlights the importance of understanding the structural and electronic properties of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives for their application in advanced electronic and optoelectronic devices (T.‐H. Huang et al., 2006).

Antibacterial Agents

The synthesis and evaluation of novel antibacterial agents, as discussed by Sheikh, Ingle, and Juneja (2009), demonstrate the potential medical applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione derivatives. These compounds were tested for their efficacy against various gram-negative and gram-positive bacteria, indicating their significance in the development of new antibacterial drugs (Javed Sheikh, V. N. Ingle, & H. Juneja, 2009).

Antitumor Activity

Research on the synthesis, crystal structure, and antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives by Liu et al. (2020) underscores the potential therapeutic applications of 1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione in cancer treatment. This study highlights the compound's efficacy in inhibiting the proliferation of human lung adenocarcinoma and gastric cancer cell lines, pointing to its potential in anticancer drug development (Jin Liu Jin Liu, Juan Zhao Juan Zhao, & Jiu fu Lu Jiu fu Lu, 2020).

Safety And Hazards

This compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

Future Directions

1-(3-chlorophenyl)piperazine (mCPP) is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy . The design of selective sensors for the determination of mCPP is a very important demand .

properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSDKOMOAOCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione

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